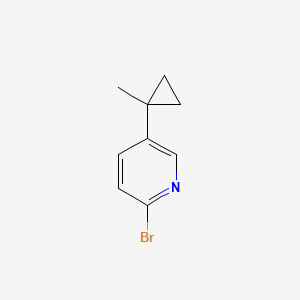
Pyridine, 2-bromo-5-(1-methylcyclopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-bromo-5-(1-methylcyclopropyl)-: is a chemical compound with the molecular formula C9H10BrN and a molecular weight of 212.09 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-bromo-5-(1-methylcyclopropyl)- typically involves the bromination of a pyridine derivative. One common method is the bromination of 2-methyl-5-(1-methylcyclopropyl)pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of Pyridine, 2-bromo-5-(1-methylcyclopropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is typically followed by purification steps such as distillation or recrystallization to obtain the final product .
化学反応の分析
Types of Reactions: Pyridine, 2-bromo-5-(1-methylcyclopropyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-methyl-5-(1-methylcyclopropyl)pyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-methyl-5-(1-methylcyclopropyl)pyridine.
科学的研究の応用
Pyridine, 2-bromo-5-(1-methylcyclopropyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and materials science
作用機序
The mechanism of action of Pyridine, 2-bromo-5-(1-methylcyclopropyl)- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
類似化合物との比較
- 2-Bromo-4-methylpyridine
- 2-Bromo-5-methylpyridine
- 2-Bromo-3-methylpyridine
Comparison: Pyridine, 2-bromo-5-(1-methylcyclopropyl)- is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of specialized compounds with specific biological activities .
特性
分子式 |
C9H10BrN |
|---|---|
分子量 |
212.09 g/mol |
IUPAC名 |
2-bromo-5-(1-methylcyclopropyl)pyridine |
InChI |
InChI=1S/C9H10BrN/c1-9(4-5-9)7-2-3-8(10)11-6-7/h2-3,6H,4-5H2,1H3 |
InChIキー |
LXAFLLKXTLGTGA-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)C2=CN=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(3-bromophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14783472.png)
![3-amino-4,6-dimethyl-N-(5-methylthiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14783477.png)
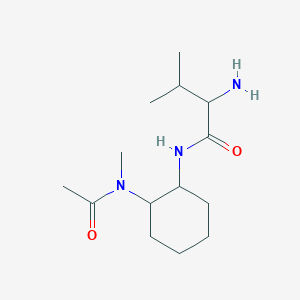
![N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14783510.png)
![4-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B14783518.png)
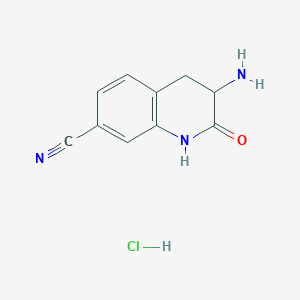
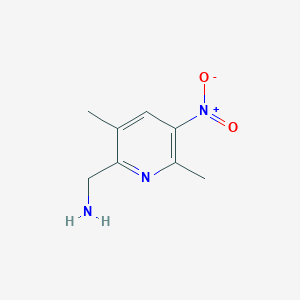
![(5aS,6R,9S,9aR)-5a,6,7,8,9,9a-Hexahydro-6,11,11-trimethyl-2-(2,3,4,5,6-pentafluorophenyl)-6,9-methano-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazinium tetrafluoroborate](/img/structure/B14783537.png)
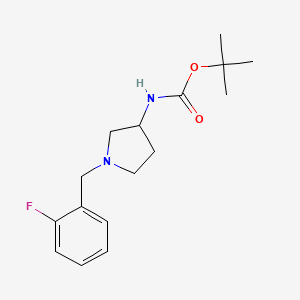
![2,3,10-trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-yl 3-fluorobenzenesulfonate](/img/structure/B14783546.png)
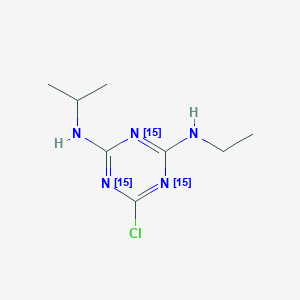
![2-amino-N-[(3-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14783566.png)
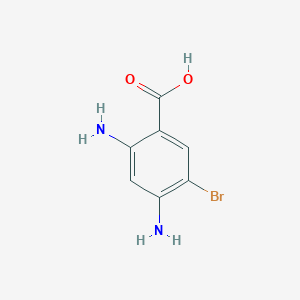
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14783575.png)
